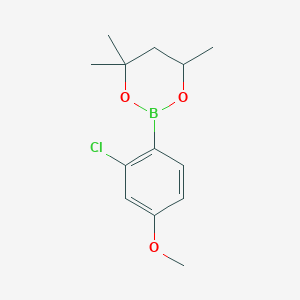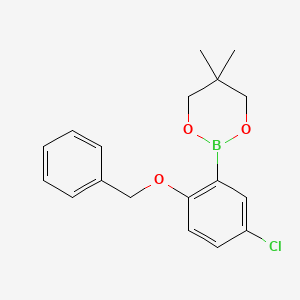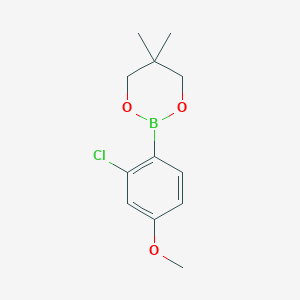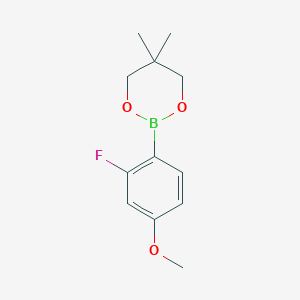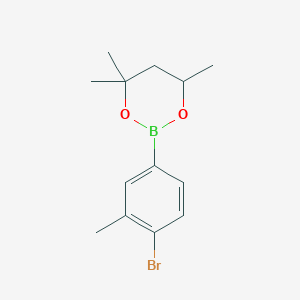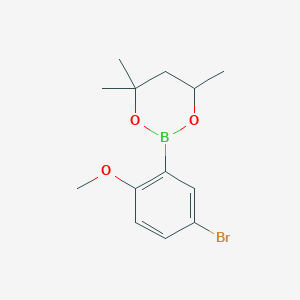
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (BMTMD) is a boron-containing compound that has been studied for its potential applications in scientific research. BMTMD has been found to be a useful tool in the fields of biochemistry and physiology, due to its ability to bind to certain proteins and enzymes. In addition, BMTMD has been used in laboratory experiments to study the mechanism of action of certain biological processes. In
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. For example, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used to study the mechanism of action of certain enzymes, such as tyrosine kinase, by binding to the enzyme and inhibiting its activity. 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been used to study the biochemical and physiological effects of certain drugs, such as the anticoagulant warfarin. Additionally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in laboratory experiments to study the mechanism of action of certain biological processes, such as the regulation of gene expression.
Mecanismo De Acción
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane binds to certain proteins and enzymes, such as tyrosine kinase, and inhibits their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the enzyme or protein being studied. For example, the inhibition of tyrosine kinase can lead to the inhibition of cell proliferation, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane vary depending on the enzyme or protein being studied. In general, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to inhibit the activity of certain enzymes and proteins, resulting in a variety of biochemical and physiological effects. For example, the inhibition of tyrosine kinase can lead to the inhibition of cell proliferation, which can have a variety of effects on the body. Additionally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have anticoagulant effects, due to its ability to inhibit the activity of certain clotting factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for laboratory experiments. First, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively easy to synthesize, making it a cost-effective tool for laboratory experiments. Additionally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is highly selective in its binding to certain proteins and enzymes, making it a useful tool for studying the mechanism of action of certain biological processes. Finally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively stable, making it a reliable tool for long-term experiments.
However, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane also has some limitations. First, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not as widely available as other compounds, making it more difficult to obtain. Additionally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not as potent as other compounds, making it less effective for certain experiments. Finally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not as soluble as other compounds, making it more difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. First, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to study the mechanism of action of other enzymes and proteins, such as proteases and kinases. Additionally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to study the biochemical and physiological effects of other drugs, such as anticoagulants and antibiotics. Finally, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to study the mechanism of action of other biological processes, such as cell signaling and gene expression.
In conclusion, 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing compound that has been studied for its potential applications in scientific research. 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to be a useful tool in the fields of biochemistry and physiology, due to its ability to bind to certain proteins and enzymes. 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been used in laboratory experiments to study the mechanism of action of certain biological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane have been discussed in this paper.
Métodos De Síntesis
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized via a two-step process. The first step involves the reaction of 5-bromo-2-methoxyphenyl boronic acid with trimethylsilyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of 2-(5-bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. The second step involves the reaction of the boronic acid with trimethylsilyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of 2-(5-bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Propiedades
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-9-8-13(2,3)18-14(17-9)11-7-10(15)5-6-12(11)16-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAKPVPQMLSJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







